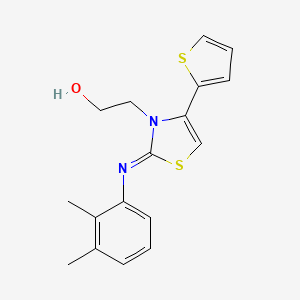
(Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a useful research compound. Its molecular formula is C17H18N2OS2 and its molecular weight is 330.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2OS2 |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | QIBNYSCVJURXFS-ZROIWOOFSA-N |
Synthesis
The synthesis of this compound typically involves a multi-step process. A common method includes the condensation of 2,3-dimethylaniline with thiophene derivatives in the presence of a base, followed by cyclization with appropriate thioamides. Reaction conditions often utilize solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to enhance yield and purity .
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Research indicates that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the inhibition of specific kinases involved in cell proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The thiazole ring facilitates binding through hydrogen bonding and hydrophobic interactions, which can lead to altered enzymatic activity or receptor modulation .
Case Studies
- Study on Anticancer Efficacy : A study published in 2024 assessed the cytotoxicity of thiazole derivatives against MCF-7 cells, revealing a GI50 value of 3.18 µM for related compounds. The study highlighted the importance of structural modifications in enhancing anticancer activity .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of various thiazole derivatives against Candida species and Gram-positive bacteria. Results indicated that modifications at the thiophene or phenyl positions significantly influenced antimicrobial efficacy .
Propiedades
IUPAC Name |
2-[2-(2,3-dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-12-5-3-6-14(13(12)2)18-17-19(8-9-20)15(11-22-17)16-7-4-10-21-16/h3-7,10-11,20H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKKHVRCHFXXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














